

Spectroscopic Profile of 4-Iodophenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Iodophenylacetic acid*

Cat. No.: *B155296*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for **4-Iodophenylacetic acid**, a compound of interest in organic synthesis and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the ^1H and ^{13}C NMR data for **4-Iodophenylacetic acid**.

^1H NMR Data

The ^1H NMR spectrum of **4-Iodophenylacetic acid** exhibits distinct signals corresponding to the aromatic and aliphatic protons.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.66	Doublet (d)	8.3	2H	Ar-H (ortho to I)
7.02	Doublet (d)	8.3	2H	Ar-H (meta to I)
3.59	Singlet (s)	-	2H	-CH ₂ -
~11-12	Broad Singlet	-	1H	-COOH

Data obtained in CDCl₃ at 400 MHz.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Based on typical chemical shift ranges for similar structures, the expected chemical shifts for **4-Iodophenylacetic acid** are presented below.

Chemical Shift (δ) ppm (Expected Range)	Assignment
175 - 180	-COOH
138 - 140	Ar-C (para to I)
131 - 133	Ar-C (meta to I)
92 - 94	Ar-C (ipso to I)
40 - 45	-CH ₂ -

Expected values are based on the analysis of similar aromatic carboxylic acids. The solvent is typically CDCl₃ or DMSO-d₆.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-Iodophenylacetic acid**, typically acquired using a KBr pellet, shows characteristic absorption bands.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Strong, Broad	O-H stretch of carboxylic acid
~1700	Strong	C=O stretch of carboxylic acid
~1600, ~1485	Medium	C=C stretch of aromatic ring
~820	Strong	C-H out-of-plane bend (para-disubstituted)
500-600	Medium	C-I stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **4-Iodophenylacetic acid**, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical method.

m/z	Relative Intensity	Assignment
262	High	[M] ⁺ (Molecular Ion)
217	High	[M - COOH] ⁺
90	Medium	[C ₇ H ₆] ⁺

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following sections outline the typical experimental protocols for acquiring the NMR, IR, and MS data for **4-Iodophenylacetic acid**.

NMR Spectroscopy Protocol

Sample Preparation:

- Weigh approximately 10-20 mg of **4-Iodophenylacetic acid** for ¹H NMR and 50-100 mg for ¹³C NMR.

- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3 , or Dimethyl sulfoxide-d₆, DMSO-d_6) in a clean, dry NMR tube.
- Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Cap the NMR tube and gently agitate to ensure complete dissolution.

Instrument Parameters (General):

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- ^1H NMR:
 - Pulse Sequence: Standard single-pulse experiment.
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR:
 - Pulse Sequence: Proton-decoupled single-pulse experiment.
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2-5 seconds.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum.
- Perform baseline correction.
- Calibrate the chemical shift scale using the TMS signal.
- Integrate the signals in the ^1H NMR spectrum.

- Pick and label the peaks in both ^1H and ^{13}C NMR spectra.

IR Spectroscopy Protocol (KBr Pellet Method)

Sample Preparation:

- Thoroughly dry spectroscopic grade Potassium Bromide (KBr) in an oven at $\sim 110^\circ\text{C}$ for several hours and cool in a desiccator.
- Weigh approximately 1-2 mg of **4-Iodophenylacetic acid** and 100-200 mg of the dried KBr.
- Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet die.
- Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.

Data Acquisition:

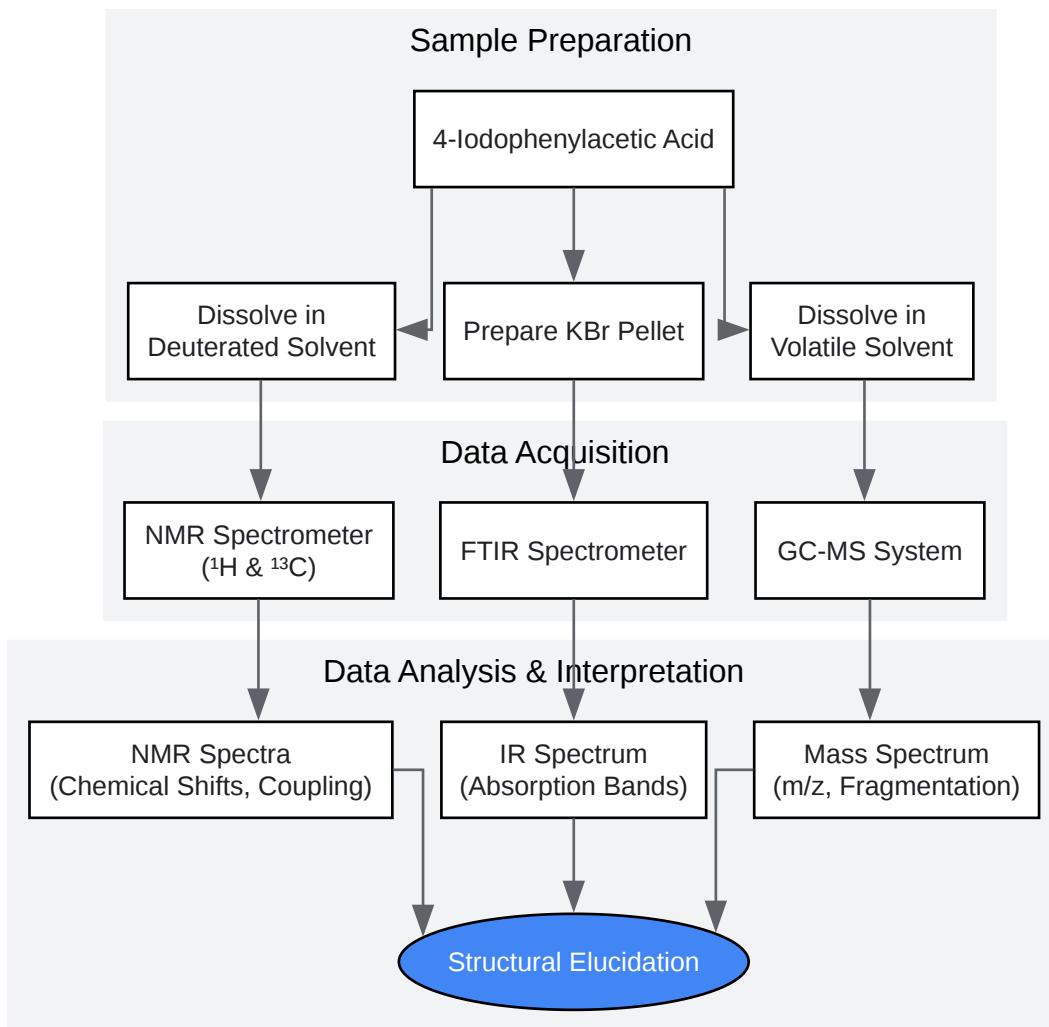
- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Scan Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of a pure KBr pellet or empty sample compartment should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol (GC-MS)

Sample Preparation:

- Prepare a dilute solution of **4-Iodophenylacetic acid** in a volatile organic solvent (e.g., methanol or dichloromethane). Derivatization with a silylating agent (e.g., BSTFA) may be

performed to improve volatility and thermal stability, though it is not always necessary for this compound.


Instrument Parameters (General):

- Gas Chromatograph:
 - Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 μ m film thickness).
 - Injector Temperature: 250-280°C.
 - Oven Temperature Program: Start at a suitable initial temperature (e.g., 80-100°C), hold for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 250-300°C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI).
 - Ionization Energy: 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Ion Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound such as **4-Iodophenylacetic acid**.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Iodophenylacetic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b155296#spectroscopic-data-nmr-ir-ms-for-4-iodophenylacetic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com